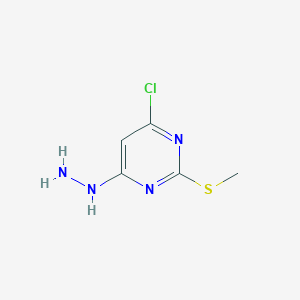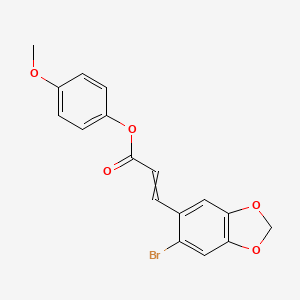
2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid
Overview
Description
2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid is a chemical compound with the molecular formula C12H11ClN2O2 It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid typically involves the reaction of 2-chlorobenzoic acid with 3,5-dimethylpyrazole. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the desired product is obtained with high yield and purity.
- Step 1: Formation of 3,5-dimethylpyrazole:
- React acetylacetone with hydrazine hydrate to form 3,5-dimethylpyrazole.
- Reaction conditions: Reflux in ethanol for several hours.
- Step 2: Coupling Reaction:
- React 2-chlorobenzoic acid with 3,5-dimethylpyrazole in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
- Reaction conditions: Stirring at room temperature for several hours.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions:
- Substitution Reactions:
- The chlorine atom in the benzene ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
- Common reagents: Sodium methoxide, potassium tert-butoxide.
- Oxidation Reactions:
- The pyrazole ring can be oxidized to form corresponding pyrazole oxides.
- Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid.
- Reduction Reactions:
- The carboxylic acid group can be reduced to form the corresponding alcohol.
- Common reagents: Lithium aluminum hydride, borane-THF complex.
- Substituted benzoic acids
- Pyrazole oxides
- Benzyl alcohol derivatives
Scientific Research Applications
2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid has several applications in scientific research:
- Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
- Biology:
- Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
- Medicine:
- Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
- Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. The chlorine atom and carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds:
- 2-chloro-5-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid
- 2-chloro-5-(3,5-dimethyl-1H-pyrazol-3-yl)benzoic acid
- 2-chloro-5-(3,5-dimethyl-1H-pyrazol-5-yl)benzoic acid
Uniqueness: 2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid is unique due to the specific position of the pyrazole ring on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The presence of the chlorine atom also adds to its distinct properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-chloro-5-(3,5-dimethylpyrazol-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-7-5-8(2)15(14-7)9-3-4-11(13)10(6-9)12(16)17/h3-6H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKBUZDJCBEAKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=C(C=C2)Cl)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355582 | |
| Record name | 2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24803828 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
401827-60-9 | |
| Record name | 2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Dimethylamino-1-[(4-imidazol-1-yl)phenyl]propen-1-one](/img/structure/B1363333.png)



![4-[2-(4-Bromo-2-methylphenoxy)ethyl]morpholine](/img/structure/B1363367.png)




![2,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1363380.png)
![4-Chloro-2-methylthieno[2,3-d]pyrimidine](/img/structure/B1363383.png)

